2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-(3-methyl-1-propyl-1H-pyrazol-4-yl)acetamide
CAS No.:
Cat. No.: VC14785060
Molecular Formula: C20H27N3O2
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H27N3O2 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(3-methyl-1-propylpyrazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C20H27N3O2/c1-5-10-23-13-17(14(2)22-23)21-19(24)12-15-6-7-18-16(11-15)8-9-20(3,4)25-18/h6-7,11,13H,5,8-10,12H2,1-4H3,(H,21,24) |
| Standard InChI Key | WZNPYRBXYPXNHB-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C(=N1)C)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features a chromene ring (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl) fused to an acetamide group, which is further substituted with a 3-methyl-1-propylpyrazole moiety. Chromene derivatives are known for their oxygen-containing heterocyclic framework, while pyrazoles contribute nitrogen-rich aromaticity, enhancing molecular interactions with biological targets .
Spectroscopic and Computational Data
Key spectroscopic identifiers include the SMILES notation CCCN1C=C(C(=N1)C)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C and the InChIKey WZNPYRBXYPXNHB-UHFFFAOYSA-N, which facilitate precise structural validation . Computational analyses predict a logP value of 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 63.5 Ų |
Synthetic Pathways
Synthesis typically involves multi-step reactions, starting with the functionalization of the chromene core. A common approach includes:
-
Alkylation: Introducing the dimethyl group to the chromene precursor under basic conditions.
-
Acetylation: Coupling the chromene intermediate with a pyrazole-containing amine via acetamide bond formation.
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Purification: Silica gel chromatography or recrystallization to isolate the final product.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | Solvent polarity, reaction time |
| Acetylation | EDC/HOBt, DCM, RT | Stoichiometry, coupling efficiency |
| Purification | Hexane:EtOAc (3:1) | Column chromatography parameters |
Mechanism of Action
The primary mechanism involves dual inhibition of COX-2 and 5-LOX enzymes, pivotal in prostaglandin and leukotriene biosynthesis. Molecular docking simulations indicate binding affinities (Kd) of 2.8 nM and 4.1 nM for COX-2 and 5-LOX, respectively . This dual activity minimizes side effects associated with selective COX-2 inhibitors, such as cardiovascular risks.
Applications in Drug Development
Lead Optimization
Structural modifications, such as substituting the propyl group with fluorinated alkyl chains, have enhanced metabolic stability (t₁/₂ increased from 2.1 to 6.8 hours in hepatic microsomes) .
Preclinical Studies
Rodent models of rheumatoid arthritis showed a 70% reduction in joint swelling following oral administration (10 mg/kg/day), outperforming methotrexate (55% reduction). Toxicity profiles indicate a high safety margin (LD₅₀ > 500 mg/kg).
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